Cas no 35144-94-6 ((+)-(S)-skyrin)

(+)-(S)-skyrin structure
(+)-(S)-skyrin structure
Nome del prodotto:(+)-(S)-skyrin
Numero CAS:35144-94-6
MF:C30H18O10
MW:538.457929134369
CID:2024326
PubChem ID:73071

(+)-(S)-skyrin Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-(S)-skyrin
    • (+)-Skyrin
    • (S)-skyrin
    • 2,4,5,2',4',5'-Hexahydroxy-7,7'-dimethyl-[1,1']bianthryl-9,10,9',10'-tetraon
    • 2,4,5,2',4',5'-hexahydroxy-7,7'-dimethyl-[1,1']bianthryl-9,10,9',10'-tetraone
    • Endothianin
    • skirin
    • Skyrin
    • stemphyperylenol
    • (-)-R-skyrin
    • NCI60_003292
    • NSC 361128
    • MQSXZQXHIJMNAF-UHFFFAOYSA-N
    • SCHEMBL2665352
    • (R)-2,2',4,4',5,5'-Hexahydroxy-7,7'-dimethyl-[1,1'-bianthracene]-9,9',10,10'-tetraone
    • 2,2',4,4',5,5'-Hexahydroxy-7,7'-dimethyl-[1,1'-bianthracene]-9,9',10,10'-tetraone
    • [1,1'-Bianthracene]-9,9',10,10'-tetrone, 2,2',4,4',5,5'-hexahydroxy-7,7'-dimethyl-, (1S)
    • AAA60206
    • HY-119739
    • [1,1'-Bianthracene]-9,9',10,10'-tetrone,2,2',4,4',5,5'-hexahydroxy-7,7'-dimethyl-, (1S)-
    • 602-06-2
    • DTXSID00208943
    • CHEMBL472851
    • HB4088
    • 131233-49-3
    • (1,1'-Bianthracene)-9,9',10,10'-tetrone, 2,2',4,4',5,5'-hexahydroxy-7,7'-dimethyl-, (S)-
    • CS-0077910
    • 1,1'-Bi[anthryl-9,10-dione], 2,2',4,4',5,5'-hexahydroxy-7,7'-dimethyl-
    • BDBM50388868
    • Rhodophyscin
    • (+)-S-Skyrin
    • CHEBI:144311
    • UNII-VLA1F42GXP
    • 1,1'-Bisemodin
    • 2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione
    • NSC-361128
    • CCRIS 4401
    • NSC361128
    • C30H18O10
    • AKOS030532981
    • 35144-94-6
    • BS-1239
    • (S)-2,2',4,4',5,5'-Hexahydroxy-7,7'-dimethyl-[1,1'-bianthracene]-9,9',10,10'-tetraone
    • Q27291883
    • VLA1F42GXP
    • Inchi: InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3
    • Chiave InChI: MQSXZQXHIJMNAF-UHFFFAOYSA-N
    • Sorrisi: CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C=C(C)C=C6O)C5=O)O)O

Proprietà calcolate

  • Massa esatta: 538.08999677Da
  • Massa monoisotopica: 538.08999677Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 1
  • Complessità: 1010
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 190Ų
  • XLogP3: 5.1

(+)-(S)-skyrin Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司